Butylone CNS Pharmacokinetics: 2.3× Higher Brain AUC vs. Pentylone
Butylone demonstrates superior CNS exposure compared to its longer-chain homolog pentylone, despite pentylone achieving substantially higher plasma concentrations. In male Sprague-Dawley rats administered a 20 mg/kg subcutaneous dose, butylone produced CNS Cmax of 399.34 ± 41.57 μg/L and CNS AUC0-∞ of 29,920.40 ± 3,116.13 μg·min/L, whereas pentylone yielded only CNS Cmax of 171.67 ± 24.78 μg/L and CNS AUC0-∞ of 12,874.86 ± 1,858.55 μg·min/L [1]. The calculated CNS AUC0-∞ for butylone was 2.3-fold higher than pentylone (29,920.40 vs. 12,874.86 μg·min/L) [1]. This counter-intuitive partitioning—where plasma pharmacokinetics improve with chain lengthening but CNS exposure declines—represents a critical selection criterion for studies targeting central effects [1].
| Evidence Dimension | CNS pharmacokinetics (AUC0-∞) following 20 mg/kg s.c. |
|---|---|
| Target Compound Data | CNS AUC0-∞: 29,920.40 ± 3,116.13 μg·min/L; CNS Cmax: 399.34 ± 41.57 μg/L |
| Comparator Or Baseline | Pentylone: CNS AUC0-∞: 12,874.86 ± 1,858.55 μg·min/L; CNS Cmax: 171.67 ± 24.78 μg/L; Methylone: CNS AUC0-∞: 26,514.88 ± 4,026.88 μg·min/L |
| Quantified Difference | Butylone CNS AUC0-∞ 2.3× higher than pentylone; butylone CNS Cmax 2.3× higher than pentylone |
| Conditions | Male Sprague-Dawley rats; 20 mg/kg subcutaneous dose; microdialysis cannula implanted into lateral ventricle; 3-hour sampling period |
Why This Matters
Researchers targeting CNS-mediated endpoints should select butylone over pentylone when maximal brain exposure is required, as pentylone's increased lipophilicity paradoxically reduces CNS partitioning.
- [1] Grecco GG, Kisor DF, Sprague JE. Impact of common clandestine structural modifications on synthetic cathinone 'bath salt' pharmacokinetics. Toxicology and Applied Pharmacology. 2017;328:18-24. doi:10.1016/j.taap.2017.05.010 View Source
